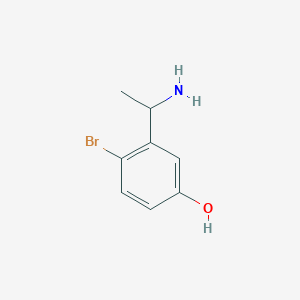

3-(1-Aminoethyl)-4-bromophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-aminoethyl)-4-bromophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5(10)7-4-6(11)2-3-8(7)9/h2-5,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOWJJBGZSCQQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)O)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Phenols and Amino Compounds

3-(1-Aminoethyl)-4-bromophenol is distinguished by its membership in two significant classes of organic molecules: halogenated phenols and amino compounds.

Halogenated Phenols: This class of compounds features a phenol (B47542) ring—a hydroxyl group attached to a benzene (B151609) ring—with one or more halogen atoms substituted on the ring. iitk.ac.incymitquimica.com The presence of a halogen, in this case, bromine, significantly influences the electronic properties and reactivity of the phenol ring. wikipedia.org Halogenation can alter the acidity of the phenolic hydroxyl group and provide a reactive site for further chemical modifications. wikipedia.org Halogenated phenols are recognized for their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The specific positioning of the bromine atom can direct subsequent reactions, a key principle in synthetic strategy. osti.gov

Amino Compounds: The aminoethyl group [-CH(CH3)NH2] introduces a basic nitrogen center and a chiral carbon, adding another layer of chemical functionality. Amines are fundamental building blocks in organic synthesis, crucial for creating a vast array of chemicals, including dyes, polymers, and especially pharmaceuticals. purkh.com The primary amine group can act as a nucleophile or a base and is a key component in forming many biologically active molecules, such as neurotransmitters and the amino acids that constitute proteins. purkh.combritannica.comnumberanalytics.com The ability of amines to form hydrogen bonds also influences the solubility and interaction of the molecule with biological targets. purkh.com

The combination of these two functional groups in a single molecule makes this compound a bifunctional reagent, offering multiple avenues for synthetic elaboration.

Historical Perspective of Analogous Compound Synthesis

The synthesis of molecules structurally analogous to 3-(1-Aminoethyl)-4-bromophenol has evolved over time, building on foundational reactions in organic chemistry. The creation of such substituted phenols often involves multi-step processes.

Historically, methods for preparing halogenated aminophenols have included diazotization reactions followed by reduction. For instance, a patented method for synthesizing 3-amino-4-bromophenol (B174537) starts with 3-nitro-4-aminophenol. google.comgoogle.com This starting material undergoes a diazotization reaction in the presence of hydrobromic acid and sodium nitrite, followed by a bromination step using cuprous bromide. google.com The resulting 3-nitro-4-bromophenol is then reduced to the final amino-bromophenol product using agents like hydrazine (B178648) hydrate (B1144303) with an iron catalyst. google.comgoogle.com

Rationale for Focused Academic Inquiry

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.innumberanalytics.com This process involves deconstructing the target molecule through a series of "disconnections," which are the reverse of known chemical reactions. deanfrancispress.com

For this compound, two primary disconnections are most logical:

C-N Bond Disconnection: The most apparent disconnection is the bond between the chiral carbon and the nitrogen atom of the amino group. This is a type of Functional Group Interconversion (FGI), leading back to the corresponding α-hydroxyethyl or, more commonly, the keto precursor: 4-bromo-3-hydroxyacetophenone. ias.ac.in The subsequent forward reaction would be a reductive amination.

C-C Bond Disconnection: A second key disconnection is the carbon-carbon bond between the aromatic ring and the ethyl side chain. This approach leads to a 4-bromophenol (B116583) derivative functionalized with a suitable electrophilic or nucleophilic group at the 3-position, and a two-carbon synthon that can introduce the aminoethyl group. This strategy might involve reactions like a Friedel-Crafts acylation of a protected 4-bromophenol to install an acetyl group, which is then converted to the aminoethyl moiety. slideshare.net

The most strategically sound precursor derived from these disconnections is 4-bromo-3-hydroxyacetophenone . This intermediate simplifies the synthetic challenge to the asymmetric transformation of a ketone into a chiral amine.

Enantioselective Synthesis Strategies for Chiral Centers

The presence of a stereocenter in this compound requires enantioselective methods to produce a single enantiomer, which is often crucial for biological applications. williams.edu There are several powerful strategies to achieve this control.

Asymmetric catalysis is an elegant approach that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. williams.edu For the synthesis of this compound from its ketone precursor (4-bromo-3-hydroxyacetophenone), asymmetric reductive amination is a direct and highly effective method. This can be achieved through:

Transfer Hydrogenation: Using a chiral transition metal catalyst, such as a Ruthenium or Iridium complex with chiral ligands, to mediate the transfer of hydrogen from a source like formic acid or isopropanol (B130326) to an intermediate imine, formed in situ from the ketone and an ammonia (B1221849) source.

Catalytic Hydrogenation: Employing a chiral catalyst (e.g., based on Rhodium or Iridium) under an atmosphere of hydrogen gas. The choice of chiral phosphine (B1218219) ligands is critical for achieving high enantioselectivity. acs.org

Organocatalysis also presents a viable metal-free alternative, where chiral acids, such as a phosphoric acid derivative, can catalyze the reduction of the intermediate ketimine with a reductant like a Hantzsch ester. rsc.org

Chiral auxiliary-based methods are a robust and often predictable way to control stereochemistry. york.ac.uk This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemistry of a subsequent reaction. williams.edu

A potential pathway for this compound could involve:

Condensation of the precursor ketone, 4-bromo-3-hydroxyacetophenone, with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine.

Diastereoselective reduction of the imine. The chiral auxiliary sterically hinders one face of the imine, forcing the hydride reagent (e.g., sodium borohydride) to attack from the less hindered face.

Removal of the chiral auxiliary, typically by hydrogenolysis, to release the desired chiral primary amine.

One of the most well-established systems involves Evans oxazolidinone auxiliaries, though their application here would require a more complex, multi-step sequence to form the C-N bond. researchgate.net While effective, auxiliary methods are less atom-economical than catalytic approaches because the auxiliary must be used in stoichiometric amounts. york.ac.uk However, the auxiliary can often be recovered and reused. york.ac.uk

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. opcw.org For the synthesis of chiral amines, transaminase (TAm) enzymes are particularly powerful. These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor.

A patent describing the synthesis of the closely related compound (S)-3-(1-aminoethyl)-phenol highlights the power of this approach. wipo.int Engineered transaminase polypeptides were developed with dramatically improved ability to convert 3'-hydroxyacetophenone (B363920) into the corresponding (S)-amine with high enantiomeric excess and percentage conversion. wipo.int This methodology is directly applicable to the synthesis of enantiopure this compound from 4-bromo-3-hydroxyacetophenone. The advantages include mild reaction conditions (typically in aqueous buffer at or near room temperature), exceptional enantioselectivity (>99% ee), and high conversion rates. wipo.int

Table 1: Hypothetical Performance of Engineered Transaminases on 4-bromo-3-hydroxyacetophenone This table is an illustrative example based on typical improvements seen in enzyme engineering projects, such as the one for a similar, non-brominated substrate. wipo.int

| Enzyme Variant | Relative Activity | Enantiomeric Excess (ee) |

| Wild Type | 1x | 85% |

| Engineered Variant 1 | 50x | >99% |

| Engineered Variant 2 | 250x | >99.5% |

| Optimized Variant | 1200x | >99.8% |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. opcw.orgkahedu.edu.in Several principles are highly relevant to the synthesis of this compound.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. opcw.org Catalytic routes, such as asymmetric hydrogenation or biocatalytic transamination, have excellent atom economy. In contrast, methods using stoichiometric reagents, especially protecting groups and chiral auxiliaries that are later removed, have lower atom economy.

Use of Catalysis: Catalytic reagents (including enzymes) are superior to stoichiometric reagents. raijmr.com The biocatalytic transamination (2.2.3) is a prime example of a green method, requiring only a small amount of enzyme to produce large quantities of product. alfa-chemistry.com This avoids the large amounts of waste generated by, for example, classical reductions using metal hydrides.

Safer Solvents and Conditions: The biocatalytic route operates in water, the most environmentally benign solvent. kahedu.edu.in This contrasts with many traditional organic reactions that require volatile and often toxic organic solvents. Furthermore, enzymatic reactions proceed under mild temperature and pressure, reducing energy consumption. raijmr.com

Waste Prevention: By choosing highly selective catalytic methods, the formation of byproducts is minimized, preventing waste before it is created. The high chemo-, regio-, and enantioselectivity of biocatalysis directly contributes to waste prevention. alfa-chemistry.com

Atom Economy and Reaction Efficiency

Atom economy is a critical metric in assessing the efficiency of a chemical reaction, measuring the proportion of reactant atoms that are incorporated into the final desired product. High atom economy is achieved through reactions like additions, cycloadditions, and certain catalytic processes, which minimize the formation of byproducts. rushim.ru

In a hypothetical synthesis of this compound, a key step would be the reduction of an intermediate, such as a nitro or oxime group, to form the primary amine. The choice of reduction methodology significantly impacts atom economy.

Catalytic Hydrogenation: The use of molecular hydrogen (H₂) with a metal catalyst (e.g., Pd, Pt, Ni) for the reduction of a nitro or oxime group is a highly atom-economical process. In this reaction, the only byproduct is water (from a nitro group) or the hydrogen itself is fully incorporated. This approach is favored in green chemistry. nih.gov

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or hydrazine (B178648), in the presence of a catalyst. While still efficient, the atom economy is lower than direct hydrogenation due to the generation of byproduct molecules from the hydrogen donor.

Stoichiometric Metal Reductants: Classical methods using metals like tin (Sn) or iron (Fe) in acidic media have very poor atom economy, generating large quantities of metallic waste that require disposal. Similarly, hydride reagents like sodium borohydride (B1222165) (NaBH₄), while effective, also have lower atom economy compared to catalytic hydrogenation. mdpi.com

The following table illustrates a theoretical comparison of atom economy for a key reduction step in a potential synthesis.

| Reduction Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy | Key Characteristics |

| Catalytic Hydrogenation | R-NO₂ + 3H₂ | R-NH₂ | 2H₂O | High | Green method, requires pressure equipment, high efficiency. |

| Metal/Acid Reduction | 2R-NO₂ + 3Sn + 14HCl | 2R-NH₃⁺Cl⁻ | 3SnCl₄ + 4H₂O | Very Low | Traditional method, generates significant metallic waste. |

| Hydride Reduction | 4R-C=N-OH + LiAlH₄ + 4H₂O | 4R-CH-NH₂ | LiAl(OH)₄ | Moderate | Effective for oximes, but stoichiometric waste is produced. |

Reaction efficiency is also dictated by reaction kinetics and the catalyst's effectiveness. For instance, in the catalytic reduction of nitrophenols, the choice of catalyst and its support material is crucial. Studies on 4-nitrophenol (B140041) reduction show that nanocatalysts, such as copper complexes or copper on manganese oxide supports, can provide high conversion rates and consistent performance. mdpi.comrsc.org The development of bimetallic catalysts (e.g., Ni-Cu) can also enhance catalytic activity through synergistic effects. acs.org

Solvent Minimization and Alternative Media

Traditional organic synthesis relies heavily on volatile organic solvents (VOCs), which contribute significantly to chemical waste and environmental impact. whiterose.ac.uk Modern methodologies aim to minimize solvent use or replace conventional solvents with greener alternatives.

Solvent-Free and Aqueous Systems: Reactions performed without a solvent or in aqueous media are highly desirable. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which could be used to form an alkenyl side chain prior to reduction, have been successfully performed under solvent-free conditions or in water. mdpi.com The use of phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) can facilitate reactions between reactants in immiscible phases (e.g., an organic substrate and an aqueous base), eliminating the need for a single, often toxic, organic solvent that dissolves all components. researchgate.netvdoc.pubacenet.edu The allylation of 4-bromophenol, for instance, has been studied using PTC in a two-phase alkali/organic solvent system. researchgate.net

Green Solvents: When a solvent is necessary, the focus shifts to more environmentally benign options.

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors (e.g., urea (B33335), organic acids) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a liquid with a low melting point. arabjchem.org DESs are often biodegradable, have low volatility, and can be tailored for specific applications. mdpi.com They have shown promise in extracting phenolic compounds and as media for organic synthesis. arabjchem.orgresearchgate.netbohrium.com

Bio-derived Solvents: Solvents derived from renewable resources, such as ethyl lactate (B86563) or various acetates, are gaining traction as replacements for petroleum-based solvents like DMF or acetonitrile. whiterose.ac.uk Studies on copper-catalyzed arylation of phenols have shown that solvents like iso-propyl acetate (B1210297) can be viable and effective alternatives. whiterose.ac.uk

The choice of solvent can dramatically affect reaction rates and outcomes. ku.eduasianpubs.org For catalysts prepared on a support like activated carbon, using a mixed solvent system instead of just water can improve the dispersion of the active component and enhance catalytic activity. mdpi.com

Optimization of Reaction Parameters and Yield Enhancement

Maximizing the yield of this compound requires careful optimization of all reaction parameters, from temperature and time to catalyst loading and reactant ratios.

Catalyst and Ligand Selection: In catalytic reactions, the choice of metal and its associated ligands is paramount. For palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Sonogashira), which are powerful tools for C-C bond formation, ligand properties such as steric bulk and electronic characteristics can be fine-tuned to achieve high yields and selectivity. numberanalytics.comnumberanalytics.com For instance, in the Heck reaction of bromophenol derivatives, phosphine-free catalytic systems using a phase-transfer catalyst can lead to shorter reaction times and higher yields. researchgate.net Similarly, for copper-catalyzed amination reactions, the structure of the ligand is critical for high efficiency. mdpi.com

Base, Temperature, and Time Optimization: The base used in a reaction can significantly influence the outcome. In a continuous-flow Suzuki-Miyaura coupling of 4-bromophenol, various bases were screened, with K₃PO₄ in aqueous media providing optimal results. acs.org The Sandmeyer reaction, a classic method to convert an amino group to a bromo group via a diazonium salt, is highly dependent on temperature and the specific copper(I) salt used (e.g., CuBr). numberanalytics.comwikipedia.orglscollege.ac.in Modern variations have been developed to improve yields and functional group tolerance. wikipedia.org

The table below summarizes optimization parameters for a Heck cross-coupling reaction, a type of reaction that could be used to build the ethyl side chain on the bromophenol core.

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Pd(OAc)₂ (0.05) | Et₃N (2) | Al₂O₃ (adsorbed) | N/A (MW) | 25 | 92 |

| 2 | Pd/C (0.3) | K₂CO₃ | EtOH/H₂O | N/A (MW) | 10 | 95 |

| 3 | Pd(OAc)₂/1a (1) | K₂CO₃ (1.2) | NMP | 130 | 60 | 90 |

| 4 | Pd(OAc)₂/1a (1) + TBAB (50 mol%) | K₂CO₃ (1.2) | NMP | 130 | 60 | 95 |

| Data derived from analogous Heck reactions of aryl bromides. mdpi.comresearchgate.net NMP = N-Methyl-2-pyrrolidone; TBAB = Tetra-n-butylammonium bromide; MW = Microwave irradiation. |

Process and Technology: Modern process technologies like flow chemistry and microwave-assisted synthesis offer significant advantages. Flow chemistry allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields, better selectivity, and safer handling of reactive intermediates. acs.org Microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields, as demonstrated in various palladium-catalyzed coupling reactions. mdpi.com

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring in this compound exhibits typical phenolic reactivity. It is weakly acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. This reactivity is central to its participation in esterification, etherification, and various coupling reactions.

Esterification and Etherification Reactions

The conversion of the phenolic hydroxyl group into esters and ethers is a fundamental transformation that modifies the compound's properties and provides a handle for further functionalization.

Esterification: The phenolic hydroxyl group can react with carboxylic acids or their derivatives to form esters. Direct esterification with a carboxylic acid is an equilibrium process often catalyzed by a strong acid. byjus.comchemguide.co.uk More efficient methods involve the use of activated carboxylic acid derivatives such as acid chlorides or anhydrides in the presence of a base. byjus.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction between the phenol (B47542) and a carboxylic acid. medcraveonline.com In a related procedure, 1-(5-bromo-2-hydroxyphenyl) ethanone, a compound with a similar substitution pattern, is esterified using 4-methylbenzoic acid and phosphorus oxychloride in pyridine. derpharmachemica.com

Etherification: The formation of an ether linkage, known as etherification, is commonly achieved via the Williamson ether synthesis. organic-chemistry.org This reaction involves the deprotonation of the phenol with a base (e.g., potassium hydroxide) to form the corresponding phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. organic-chemistry.orgrsc.org For instance, 4-bromophenol has been successfully alkylated with 1-bromohexadecane (B154569) using potassium hydroxide (B78521) in acetonitrile. rsc.org Other methods include metal-catalyzed reactions, such as the iron(III) chloride-catalyzed reaction of phenols with propargylic alcohols. organic-chemistry.org

Table 1: Representative Conditions for Esterification and Etherification of Phenols

| Reaction | Reagents | Catalyst/Base | Solvent | Typical Conditions | Ref |

|---|---|---|---|---|---|

| Esterification | Carboxylic Acid | H₂SO₄ (catalyst) | None or Toluene | Reversible, requires removal of water | byjus.comchemguide.co.uk |

| Acyl Chloride | Pyridine (base) | Dichloromethane (B109758) | High yield, fast reaction | byjus.com | |

| Carboxylic Acid | DCC (coupling agent) | THF | Room temperature | medcraveonline.com | |

| Etherification | Alkyl Halide | KOH or K₂CO₃ (base) | Acetonitrile or DMF | 60-80 °C | rsc.orggoogle.com |

| Propargylic Alcohol | FeCl₃ (catalyst) | Dichloromethane | Mild conditions | organic-chemistry.org |

Coupling Reactions Involving Phenol Moieties

While the bromine atom on the ring is a prime site for traditional cross-coupling reactions, the phenolic hydroxyl group itself can be activated to participate in C-C bond formation. The direct use of phenols in reactions like the Suzuki-Miyaura coupling is challenging due to the poor leaving group ability of the hydroxyl group. mdpi.com

To overcome this, the phenol must first be activated. This is typically achieved by converting the hydroxyl group into a better leaving group, such as a triflate, tosylate, or a carbamate. mdpi.com For example, O-aryl N,N-diethyl carbamates, formed from phenols, have been shown to participate in nickel-catalyzed Suzuki-Miyaura coupling reactions with aryl boronic acids. mdpi.com Another approach involves phenoxy radical couplings, where the phenol is oxidized, often enzymatically, to a radical species that can then dimerize or couple with other molecules. frontiersin.org The efficiency of such radical couplings can be influenced by the presence of other structural features, such as conjugated double bonds. frontiersin.org

Table 2: Activation Strategies for Phenol Coupling Reactions

| Leaving Group | Activating Reagent | Coupling Reaction | Catalyst System | Ref |

|---|---|---|---|---|

| Carbamate | N,N-Diethylcarbamoyl chloride | Suzuki-Miyaura | NiCl₂(PCy₃)₂ / K₃PO₄ | mdpi.com |

| Triflate | Triflic Anhydride | Suzuki-Miyaura | Palladium complexes | mdpi.com |

| Radical | Laccase / O₂ | Radical Dimerization | Enzymatic | frontiersin.org |

Reactions Involving the Aminoethyl Moiety

The primary amine of the 1-aminoethyl side chain is a versatile functional group, acting as a potent nucleophile and a base. It readily undergoes a variety of transformations, including functionalization, condensation, and reactions that leverage its inherent chirality.

Amine Functionalization (Acylation, Alkylation, Carbodiimide (B86325) Reactions)

Modification of the primary amine is a straightforward way to build molecular complexity.

Acylation: The amine reacts readily with acylating agents like acyl chlorides or anhydrides in the presence of a base to form stable amide bonds. nih.gov This reaction is widely used to introduce a vast array of substituents. For instance, the aminoethyl side chain in related structures has been acylated with various acyl chlorides in dichloromethane to yield the corresponding N-acyl derivatives. nih.gov

Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides, typically via an Sₙ2 mechanism. nih.gov This can be used to introduce one or two alkyl groups, leading to secondary or tertiary amines, or even quaternary ammonium salts. The reaction of an amine with formaldehyde (B43269) in the presence of a reducing agent (like zinc powder and acetic acid) is a specific method for methylation to form a secondary amine. nih.gov

Carbodiimide Reactions: The amine group serves as an excellent nucleophile in reactions mediated by carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (DCC). wikipedia.orgthermofisher.com In this common amide bond-forming strategy, the carbodiimide first activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgthermofisher.com This intermediate is then readily attacked by the primary amine of this compound to yield the corresponding amide and a urea byproduct. wikipedia.org This reaction is highly efficient and proceeds under mild conditions. thermofisher.com

Table 3: Common Functionalization Reactions of the Aminoethyl Group

| Reaction | Reagents | Product Type | Key Features | Ref |

|---|---|---|---|---|

| Acylation | Acyl Chloride, Base | Amide | Forms a stable, neutral amide bond | nih.gov |

| Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine | Introduces alkyl substituents on the nitrogen | nih.gov |

| Carbodiimide Coupling | Carboxylic Acid, EDC | Amide | Mild conditions, high efficiency for amide formation | wikipedia.orgthermofisher.com |

Condensation Reactions and Heterocycle Formation

The aminoethyl group can participate in condensation reactions with carbonyl compounds or other electrophiles to form a wide range of heterocyclic structures. The primary amine can react with dicarbonyl compounds or their equivalents to construct five- or six-membered rings.

A notable example involves the reaction of 3-(2-aminoethyl)-4-bromophenol, a close structural analog, in a one-pot synthesis to form novel 1,3,5-trisubstituted pyridinium (B92312) salts. mdpi.com This transformation highlights the potential of the aminoethyl moiety to act as a key component in the formation of aromatic heterocyclic systems. Similarly, condensation of related aminoethyl-substituted compounds with γ-keto acids can lead to the formation of substituted pyrrolones. tandfonline.com

Stereoselective Transformations of the Chiral Amine

The "1-aminoethyl" side chain contains a stereocenter at the carbon atom bearing the amino group. This chirality opens the door to stereoselective and stereospecific transformations. masterorganicchemistry.comsaskoer.ca Such reactions are crucial in the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry.

While specific stereoselective reactions on this compound are not extensively documented, methods applied to analogous structures are informative. For example, chiral amines can be synthesized or modified using chiral auxiliaries. One established method involves the reaction of a ketone with a chiral sulfinamide (like (R)-tert-butanesulfinamide) to create a chiral sulfinylimine. rsc.org Subsequent nucleophilic addition to this intermediate proceeds with high diastereoselectivity, and removal of the auxiliary reveals a chiral primary amine. rsc.org This approach could be conceptually reversed to transform the existing primary amine in this compound into a sulfinylimine, which could then undergo stereoselective manipulation. The documented synthesis of the single enantiomer 4-[(1S)-1-aminoethyl]-3-chlorophenol further underscores the feasibility of applying stereoselective methods to this class of compounds. smolecule.com

Reactivity of the Aryl Bromide

The carbon-bromine bond on the aromatic ring is a key handle for introducing molecular complexity through a variety of metal-catalyzed and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Negishi)

The aryl bromide moiety of this compound is a prime substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. total-synthesis.com However, the acidic phenolic and aminic protons can interfere by reacting with the bases used or by coordinating with the palladium catalyst. Therefore, protection of these groups, for instance as silyl (B83357) ethers, carbamates, or N-Boc derivatives, is generally required for efficient and high-yielding reactions. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester. While some Suzuki couplings of bromophenols can proceed without protection, particularly under microwave-assisted, aqueous conditions, yields can be variable. jyu.fimdpi.com For a substrate like this compound, protecting the hydroxyl and amino groups would be the standard approach to ensure compatibility with the basic reaction conditions and prevent side reactions. The protected aryl bromide can be coupled with a diverse range of aryl, heteroaryl, or vinyl boronic acids.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Protected Substrate | Coupling Partner | Potential Product (after deprotection) |

|---|---|---|

| P-O-Ar-(CH(CH₃)NHP)-Br | Phenylboronic acid | 3-(1-Aminoethyl)-[1,1'-biphenyl]-4-ol |

| P-O-Ar-(CH(CH₃)NHP)-Br | Thiophene-2-boronic acid | 3-(1-Aminoethyl)-4-(thiophen-2-yl)phenol |

| P-O-Ar-(CH(CH₃)NHP)-Br | (E)-Styrylboronic acid | (E)-3-(1-Aminoethyl)-4-styrylphenol |

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org The reaction of 4-bromophenol with styrene (B11656) to form 4-hydroxystilbene (B177177) is a well-documented precedent, demonstrating the fundamental feasibility of this transformation on the bromophenol scaffold. tcichemicals.com For the target molecule, the reaction would likely be performed on the protected derivative to avoid complications. The reaction typically yields the trans-alkene product. Asymmetric variants of intramolecular Heck reactions on related o-bromophenols have been developed to create chiral cyclic structures. nih.govacs.org

Table 2: Representative Heck Coupling Reactions

| Protected Substrate | Alkene | Potential Product (after deprotection) |

|---|---|---|

| P-O-Ar-(CH(CH₃)NHP)-Br | Styrene | (E)-3-(1-Aminoethyl)-4-styrylphenol |

| P-O-Ar-(CH(CH₃)NHP)-Br | Ethyl acrylate | Ethyl (E)-3-(4-hydroxy-2-(1-aminoethyl)phenyl)acrylate |

| P-O-Ar-(CH(CH₃)NHP)-Br | Cyclohexene | 3-(1-Aminoethyl)-4-(cyclohex-1-en-1-yl)phenol |

Sonogashira Coupling: This reaction constructs a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The amine base used in the reaction (e.g., triethylamine (B128534) or diisopropylamine) makes protection of the phenolic and aminic protons essential to prevent their deprotonation. This method provides a direct route to arylalkynes.

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent. While known for its high reactivity and functional group tolerance, it is also highly sensitive to acidic protons, making the protection of the phenol and amine groups a prerequisite for this transformation.

Nucleophilic Aromatic Substitution with Activated Substrates

Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be activated by potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.combyjus.comlongdom.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com The substrate, this compound, possesses electron-donating hydroxyl and aminoethyl groups, which deactivate the ring toward nucleophilic attack.

Therefore, direct SNAr on the unactivated substrate is highly unfavorable. total-synthesis.com To achieve substitution of the bromine atom via a nucleophilic pathway, one of two strategies would be necessary:

Forcing Conditions: Employing extremely harsh reaction conditions, such as high temperatures and highly reactive nucleophiles, might induce substitution, though such methods are often low-yielding and lack selectivity. nih.gov

Benzyne (B1209423) Mechanism: An alternative pathway that does not require ring activation is the elimination-addition mechanism via a benzyne intermediate. chemistrysteps.com This is typically achieved by treating the aryl halide with a very strong base, such as sodium amide (NaNH₂). The base would first deprotonate the phenol and amine, and then excess base could induce elimination of HBr to form a highly reactive benzyne. Subsequent addition of a nucleophile (e.g., NH₃ from the amide) would yield the substituted product. A key feature of this mechanism is that it can produce a mixture of regioisomers.

Grignard and Organolithium Reagent Chemistry

The direct formation of Grignard (RMgX) or organolithium (RLi) reagents from this compound is not feasible. wikipedia.org These organometallic reagents are exceptionally strong bases and would rapidly and preferentially deprotonate the acidic phenolic hydroxyl and aminic N-H groups rather than undergo halogen-metal exchange at the C-Br bond. sciencemadness.org

To utilize this chemistry, the phenol and amine functionalities must first be protected with groups that are stable to the organometallic reagent. reddit.com Common protecting groups include methyl, benzyl, or silyl ethers for the phenol and carbamates (e.g., Boc) or dialkyl substitution for the amine. google.com Once the protected aryl bromide is prepared, it can be converted to the corresponding Grignard or organolithium reagent. These intermediates are powerful nucleophiles that can react with a wide array of electrophiles.

Table 3: Grignard/Organolithium Chemistry via a Protected Intermediate

| Protected Reagent | Electrophile | Intermediate Product | Final Product (after deprotection) |

|---|---|---|---|

| P-O-Ar-(CH(CH₃)NHP)-MgBr | 1. CO₂; 2. H₃O⁺ | 2-(Protected-aminoethyl)-4-(protected-hydroxy)benzoic acid | 2-(1-Aminoethyl)-4-hydroxybenzoic acid |

| P-O-Ar-(CH(CH₃)NHP)-Li | Formaldehyde (H₂CO) | (2-(Protected-aminoethyl)-4-(protected-hydroxy)phenyl)methanol | (2-(1-Aminoethyl)-4-hydroxyphenyl)methanol |

| P-O-Ar-(CH(CH₃)NHP)-Li | Acetone | 2-(2-(Protected-aminoethyl)-4-(protected-hydroxy)phenyl)propan-2-ol | 2-(2-(1-Aminoethyl)-4-hydroxyphenyl)propan-2-ol |

Electrophilic Aromatic Substitution on the Phenol Ring

The electron-rich nature of the phenol ring facilitates electrophilic aromatic substitution. The regiochemical outcome is controlled by the directing effects of the existing substituents.

Directed Ortho-Metalation and Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic compounds. wikipedia.orgchem-station.com The reaction relies on a Directed Metalation Group (DMG), which is a substituent containing a heteroatom that can coordinate to an organolithium base (e.g., n-BuLi, s-BuLi). baranlab.org This coordination, known as the Complex-Induced Proximity Effect (CIPE), positions the base to selectively abstract a proton from a nearby ortho position. baranlab.org

In this compound, the hydroxyl group is a potent DMG. However, as it is acidic, it would first be deprotonated to form a phenoxide. To achieve effective DoM, the hydroxyl group is typically converted into a stronger, non-acidic DMG such as a methoxymethyl (MOM) ether or an O-carbamate (-OCONR₂), which is one of the most powerful DMGs. researchgate.netnih.govorganic-chemistry.org The amino group would also require protection.

Once the substrate is appropriately protected, the O-carbamate group will direct lithiation exclusively to the C2 position, as the other ortho position (C4) is blocked by the bromine atom. researchgate.netacs.org The resulting aryllithium species can then be quenched with various electrophiles to introduce a new substituent with high regioselectivity.

Table 4: Functionalization via Directed Ortho-Metalation (DoM)

| Protected Substrate | 1. Base (e.g., s-BuLi) | 2. Electrophile | Potential Product at C2 (after deprotection) |

|---|---|---|---|

| (Carbamate)-O-Ar-(CH(CH₃)NHP)-Br | s-BuLi/TMEDA | I₂ | 2-Iodo-3-(1-aminoethyl)-4-bromophenol |

| (Carbamate)-O-Ar-(CH(CH₃)NHP)-Br | s-BuLi/TMEDA | DMF | 2-(1-Aminoethyl)-5-bromo-3-hydroxybenzaldehyde |

| (Carbamate)-O-Ar-(CH(CH₃)NHP)-Br | s-BuLi/TMEDA | Me₃SiCl | 3-(1-Aminoethyl)-4-bromo-2-(trimethylsilyl)phenol |

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not available, the mechanisms of the key transformations it can undergo are well-established from studies on related model systems.

Mechanism of Palladium-Catalyzed Suzuki-Miyaura Coupling: The catalytic cycle is generally understood to involve three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex. libretexts.org This step is often rate-determining. science.gov

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst, which re-enters the cycle. nih.gov

Mechanism of Directed Ortho-Metalation: The high regioselectivity of DoM is explained by the Complex-Induced Proximity Effect (CIPE). baranlab.org Theoretical and experimental studies support a mechanism where the organolithium base first forms a coordination complex with the heteroatom of the directing group (e.g., the oxygen of an O-carbamate). nih.gov This pre-complexation brings the alkyl base into close proximity with the ortho C-H bond, facilitating a kinetically favored deprotonation at that site over other potentially acidic protons on the ring. harvard.edu This directed pathway is much faster than deprotonation at other positions, leading to a single, highly stable aryllithium intermediate ready for electrophilic trapping.

Kinetic Studies of Reaction Pathways

Kinetic studies measure the rate of a chemical reaction, providing critical insights into the reaction mechanism, including the number of steps involved and the nature of the rate-determining step. For a substituted phenol like this compound, key reaction pathways could include electrophilic aromatic substitution, oxidation of the phenol, and reactions involving the amino group, such as acylation or alkylation.

The rate of these reactions is influenced by several factors:

Electronic Effects : The electron-donating nature of the hydroxyl and amino groups increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to benzene.

Steric Hindrance : The ethyl group on the amine and the adjacent bromine atom can create steric hindrance, influencing the regioselectivity and rate of reactions at nearby positions.

Solvent and Catalyst : The reaction medium and the presence of catalysts can dramatically alter reaction rates. For example, the bromination of aromatic compounds can be efficiently promoted by micellar catalysts like Cetyltrimethylammonium bromide (CTAB). ajrconline.org

Kinetic analysis of related compounds can provide a model for what to expect. For instance, studies on the degradation kinetics of 4-bromophenol show how factors like pH and the presence of microorganisms can influence reaction rates, often following pseudo-first-order or pseudo-second-order models. researchgate.net In one study investigating the inhibition of dehaloperoxidase-hemoglobin by 4-bromophenol, the inhibition constant (Kᵢ) was determined through kinetic analysis, revealing how the compound interacts with biological macromolecules. researchgate.net

Table 1: Illustrative Kinetic Parameters for the Inhibition of Dehaloperoxidase-Hemoglobin by 4-Bromophenol at Varying Temperatures

This table presents data for 4-bromophenol as an example to illustrate the type of data obtained from kinetic studies. The binding of the inhibitor was found to be entropically driven. researchgate.net

| Temperature (K) | Inhibition Constant (Kᵢ) (mM) |

| 283 | 2.56 |

| 288 | 0.65 |

| 293 | 0.25 |

| 298 | 0.15 |

| Data sourced from a kinetic study on 4-bromophenol. researchgate.net |

Transition State Analysis and Energy Profiles

Transition State Theory (TST) provides a framework for understanding reaction rates based on the properties of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.org Computational chemistry, using methods like DFT, allows for the detailed study of these transient structures and the calculation of reaction energy profiles. acs.orgscirp.orgmdpi.com

For a molecule like this compound, DFT calculations can be used to:

Model Reactant and Product Structures : Optimize the geometries of the starting materials and final products.

Locate Transition States : Identify the specific molecular arrangement at the peak of the energy barrier between reactants and products. beilstein-journals.org These structures are characterized by having exactly one imaginary vibrational frequency.

Calculate Activation Energy (Eₐ) : Determine the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

Studies on similar molecules demonstrate this approach. For example, DFT calculations were used to investigate the reaction mechanisms between diethyl zinc and 4-aminophenol (B1666318). researchgate.net The study calculated the activation energies for reactions involving both the hydroxyl and amino groups, revealing that the reaction at the hydroxyl group is kinetically favored.

Table 2: Illustrative Calculated Activation Energies for Reactions of Analogous Phenols

This table shows DFT-calculated activation energies for reactions of simpler phenols to illustrate the data derived from transition state analysis. Lower energy indicates a more favorable pathway.

| Reacting Molecule | Reaction Site | Activation Energy (Eₐ) (eV) | Energy Change (ΔE) (eV) |

| Hydroquinone | Hydroxyl group with diethyl zinc | 0.9 | -0.7 |

| 4-Aminophenol | Hydroxyl group with diethyl zinc | 0.8 | -0.7 |

| 4-Aminophenol | Amino group with diethyl zinc | 1.5 | -0.1 |

| Data sourced from a DFT study on 4-aminophenol and hydroquinone. researchgate.net |

The energy profile of a reaction is a graphical representation of the energy changes that occur as reactants are converted into products. It plots the potential energy of the system against the reaction coordinate. The peak of the profile corresponds to the transition state, and the height of this peak relative to the reactants is the activation energy. Such profiles can elucidate whether a reaction is exothermic (releases energy) or endothermic (requires energy) and whether it proceeds through intermediates. acs.org Theoretical studies on bromophenols have successfully used DFT to calculate properties like bond dissociation energies and ionization potentials, which are key components in constructing these energy profiles and understanding reaction mechanisms like H-atom transfer or electron transfer. acs.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 3 1 Aminoethyl 4 Bromophenol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR for Polymorphs)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-(1-Aminoethyl)-4-bromophenol, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

Expected ¹H NMR Spectral Data for this compound:

Aromatic Protons: Signals corresponding to the protons on the phenyl ring.

Ethyl Protons: A quartet for the methine (CH) proton and a doublet for the methyl (CH₃) protons of the aminoethyl group.

Amino and Hydroxyl Protons: Broad singlets for the NH₂ and OH protons, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Data for this compound:

Aromatic Carbons: Signals for the six carbons of the benzene (B151609) ring, with the carbon attached to the bromine atom showing a characteristic chemical shift.

Ethyl Carbons: Signals for the methine (CH) and methyl (CH₃) carbons of the aminoethyl group.

Solid-state NMR would be particularly valuable for studying the compound in its crystalline form, providing insights into the presence of different polymorphs by detecting variations in the chemical shifts and relaxation times of the carbon and nitrogen atoms in the crystal lattice.

Conformational Analysis via NMR Spectroscopic Data

The conformation of the aminoethyl side chain relative to the bromophenol ring is a key structural feature. The rotational freedom around the C-C and C-N bonds of the side chain, as well as the C-C bond connecting the side chain to the aromatic ring, can be investigated using NMR. The magnitude of the coupling constants between the methine proton and the protons on the adjacent aromatic ring carbon, as well as NOESY (Nuclear Overhauser Effect Spectroscopy) data, would be instrumental in determining the preferred conformation in solution.

Stereochemical Assignment through Chiral Shift Reagents and NOESY Experiments

The 1-aminoethyl group contains a chiral center, meaning this compound can exist as a pair of enantiomers. To determine the absolute stereochemistry of a specific enantiomer, or to analyze the composition of a racemic mixture, chiral shift reagents can be employed in NMR spectroscopy. These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. Furthermore, NOESY experiments can reveal through-space interactions between protons, which can help in assigning the relative stereochemistry in diastereomers or in molecules with multiple chiral centers.

Vibrational Spectroscopy Applications (Raman, FT-IR for Bond Strength and Functional Group Interactions)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly effective for identifying functional groups.

Expected Vibrational Frequencies for this compound:

O-H Stretch: A broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹.

N-H Stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ in the FT-IR spectrum.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations observed above and below 3000 cm⁻¹, respectively.

C=C Aromatic Stretches: Bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: A strong band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

By analyzing the precise frequencies and intensities of these bands, information about bond strengths and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, can be deduced.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Phenol) | 3200-3600 (broad) | Weak |

| N-H (Amine) | 3300-3500 (sharp) | Moderate |

| C-H (Aromatic) | 3000-3100 | Strong |

| C-H (Aliphatic) | 2850-3000 | Strong |

| C=C (Aromatic) | 1450-1600 | Strong |

| C-N | 1000-1250 | Moderate |

| C-O | 1200-1300 | Moderate |

| C-Br | 500-600 | Strong |

Mass Spectrometry for Fragmentation Pathway Analysis (HRMS, MS/MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula.

Tandem mass spectrometry (MS/MS) experiments would involve the isolation and fragmentation of the molecular ion to generate a characteristic fragmentation pattern.

Plausible Fragmentation Pathways for this compound:

Loss of the aminoethyl side chain: Cleavage of the bond between the aromatic ring and the ethyl group.

Loss of an amino group: Fragmentation of the side chain.

Loss of bromine: Cleavage of the C-Br bond.

Formation of a tropylium ion: Rearrangement and fragmentation of the aromatic ring.

The analysis of these fragmentation pathways would provide definitive structural confirmation.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and torsion angles. For a chiral molecule, this technique can be used to determine the absolute configuration of the stereocenter, often by using anomalous dispersion effects.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect in pharmaceutical and materials science. Different polymorphs can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound have been reported, techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) could be employed to screen for and characterize different polymorphic forms. Co-crystallization studies, where the compound is crystallized with another molecule (a coformer), could also be explored to modify its physicochemical properties.

A comprehensive spectroscopic and structural elucidation of this compound requires a multi-technique approach as outlined above. While the principles of these analytical methods are well-established, there is a notable absence of specific, published experimental data for this particular compound. The hypothetical data and expected findings presented in this article serve as a roadmap for future research that is necessary to fully characterize this compound and unlock its potential in various scientific fields. Further investigation is strongly encouraged to fill the existing knowledge gap.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the publicly available research concerning the chiroptical properties of this compound. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a critical tool for the stereochemical characterization of chiral molecules. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral sample, providing unique information about the three-dimensional arrangement of atoms, or absolute configuration, of its enantiomers.

Despite the importance of such data for pharmaceutical development, asymmetric synthesis, and materials science, no specific experimental or computational studies detailing the CD or ORD spectra of the (R)- and (S)-enantiomers of this compound have been published. The absence of this information in the scientific domain means that there are no available data tables of CD maxima/minima or ORD curves to report. Consequently, a detailed analysis of its stereochemical characterization through these methods cannot be provided at this time.

For context, a typical chiroptical analysis would involve dissolving the separated enantiomers in a suitable solvent and measuring their respective CD and ORD spectra. The resulting data would be presented in tables and graphical plots, highlighting key features:

| Enantiomer | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |

| (R)-isomer | λ₁ | Value |

| λ₂ | Value | |

| (S)-isomer | λ₁ | Value |

| λ₂ | Value | |

| Interactive Data Table: Hypothetical CD Data for this compound |

Optical Rotatory Dispersion (ORD) Spectroscopy: This method measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The data is presented as a plot of specific rotation ([α]) against wavelength. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is directly related to the stereochemistry of the molecule. A hypothetical data table would be structured as follows:

| Enantiomer | Wavelength (nm) | Specific Rotation ([α]) (deg) |

| (R)-isomer | 589 (D-line) | Value |

| λ₁ | Value | |

| (S)-isomer | 589 (D-line) | Value |

| λ₁ | Value | |

| Interactive Data Table: Hypothetical ORD Data for this compound |

The acquisition of such data, likely through new experimental research or high-level computational modeling, would be a valuable contribution to the chemical sciences. It would enable the unambiguous assignment of the absolute configuration of the enantiomers of this compound and provide deeper insight into its three-dimensional electronic structure.

Theoretical and Computational Studies of 3 1 Aminoethyl 4 Bromophenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For 3-(1-Aminoethyl)-4-bromophenol, calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. Such calculations reveal the molecule's electronic architecture, which governs its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity, whereas a large gap indicates greater stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the amino group, which are strong electron-donating moieties. The LUMO, conversely, would likely be distributed across the aromatic ring, with potential contributions from the antibonding orbitals associated with the C-Br bond. Analysis of similar substituted phenols supports this distribution.

Illustrative FMO Data for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -8.65 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.51 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 8.14 | Indicates high kinetic stability |

Charge Distribution and Electrostatic Potentials

The distribution of electrons within a molecule is inherently uneven due to the varying electronegativity of its constituent atoms. This distribution can be quantified through methods like Mulliken population analysis, which assigns partial charges to each atom.

A more visual representation of charge distribution is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential on the electron density surface of the molecule, providing a guide to its reactive sites. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP map would be expected to show significant negative potential around the phenolic oxygen and the bromine atom due to their high electronegativity and lone pairs of electrons. Conversely, the hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential, making them sites for hydrogen bonding and interaction with nucleophiles.

Illustrative Mulliken Atomic Charges for this compound

| Atom | Illustrative Mulliken Charge (a.u.) |

|---|---|

| O (in OH) | -0.65 |

| N (in NH2) | -0.88 |

| Br | -0.15 |

| C (attached to OH) | +0.25 |

| C (attached to Br) | +0.10 |

| H (in OH) | +0.45 |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide insight into the electronic structure of a single, optimized geometry, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape by simulating the movement of atoms and molecules over time based on classical mechanics.

For this compound, key sources of flexibility include the rotation around the C-C and C-N bonds of the 1-aminoethyl side chain. MD simulations can reveal the preferred torsion angles and identify the most stable, low-energy conformers. These simulations are performed by placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and solving Newton's equations of motion for each atom. The trajectory generated provides detailed information on conformational changes, flexibility, and interactions with the solvent.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental results. Using DFT methods, it is possible to calculate the nuclear magnetic shielding tensors and vibrational frequencies of a molecule.

Predicted NMR chemical shifts for ¹H and ¹³C nuclei can be obtained with good accuracy, often requiring empirical scaling factors to match experimental data closely. For this compound, this would involve calculating the shifts for the distinct aromatic protons, the methine and methyl protons of the side chain, and the various carbon atoms in the molecule.

Similarly, the calculation of harmonic vibrational frequencies can predict the infrared (IR) spectrum. Key vibrational modes for this molecule would include the O-H stretch of the phenol, N-H stretches of the amine, C-H stretches of the aromatic ring and alkyl chain, and the C-Br stretching frequency.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.5 | 115 - 130 |

| C-OH | - | 155 |

| C-Br | - | 110 |

| CH-NH2 | 4.1 | 55 |

| CH3 | 1.4 | 22 |

Illustrative Predicted IR Vibrational Frequencies (in cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch (phenol) | 3600 - 3650 |

| N-H stretch (amine) | 3300 - 3500 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2980 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-Br stretch | 500 - 600 |

Computational Modeling of Reaction Mechanisms and Catalytic Pathways

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, calculate activation energies, and determine reaction kinetics and thermodynamics.

For this compound, several reactions could be modeled. For instance, the carboxylation of the phenol ring with CO₂, a reaction of industrial and environmental importance, could be investigated. Computational models could predict whether substitution occurs ortho or para to the hydroxyl group and calculate the energy barriers for each pathway. Another potential study could involve modeling the free-radical scavenging properties of the phenol, which is relevant to its potential as an antioxidant. This would involve calculating the O-H bond dissociation enthalpy (BDE) to assess its ability to donate a hydrogen atom to a radical species.

Ligand-Protein Docking Simulations (Conceptual Framework for Molecular Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design and helps in understanding the molecular basis of biological activity.

In a conceptual docking study, this compound would be treated as a ligand and docked into the active site of a target protein. The simulation would sample numerous possible binding poses and score them based on a function that estimates the binding affinity. The functional groups of the molecule would play key roles in its interactions:

The hydroxyl group can act as both a hydrogen bond donor and acceptor.

The amino group can serve as a hydrogen bond donor and, if protonated, form salt bridges with acidic residues like aspartate or glutamate.

The bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction.

The aromatic ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

These simulations provide a conceptual framework for how this compound might interact with biological targets, guiding further experimental validation.

Applications of 3 1 Aminoethyl 4 Bromophenol in Non Clinical Research Disciplines

Role as a Synthetic Precursor for Complex Molecules

The molecular architecture of 3-(1-Aminoethyl)-4-bromophenol, featuring a phenol (B47542), a bromo substituent, and a chiral aminoethyl group, presents it as a potentially valuable building block in organic synthesis.

Building Block for Natural Product Synthesis (Analogs)

The brominated phenol moiety is a structural motif found in various marine natural products with diverse biological activities. While no specific instances of this compound being used for the synthesis of natural product analogs have been documented, its structure lends itself to such applications. The presence of three distinct functional groups—a hydroxyl, an amino, and a bromo group—offers multiple points for chemical modification and elaboration, allowing for the systematic development of analogs of complex natural products.

Scaffold for Ligand Development in Catalysis

The development of novel ligands is a cornerstone of modern catalysis. The structure of this compound contains both a soft donor atom (the amino group) and a hard donor atom (the phenolic oxygen), which could be utilized in the design of bidentate ligands for transition metal catalysis. The chiral center at the aminoethyl group could be particularly advantageous for asymmetric catalysis. Furthermore, the bromo substituent provides a handle for further functionalization through cross-coupling reactions, enabling the synthesis of a library of related ligands with tunable steric and electronic properties.

Development of Chemical Probes and Tags

Chemical probes are essential tools for studying biological systems. The inherent functionalities of this compound could be exploited for the development of such probes. The primary amine can be readily functionalized with fluorophores, affinity tags, or reactive groups for covalent modification of target proteins. The bromophenol core could serve as a recognition element for specific biological targets, although this would require empirical validation.

Integration into Novel Material Architectures

The multifunctional nature of this compound also suggests its potential as a component in the construction of advanced materials.

Monomer in Polymer Synthesis (If applicable, e.g., polycondensation)

The presence of both an amino and a hydroxyl group makes this compound a potential AB-type monomer for polycondensation reactions. For instance, it could theoretically undergo polymerization with a suitable diacyl chloride or dicarboxylic acid to form poly(amide-ester)s. The bromo substituent could be retained in the polymer backbone, imparting flame-retardant properties or serving as a site for post-polymerization modification.

Component in Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. The phenolic hydroxyl group and the amino group of this compound are capable of forming hydrogen bonds, which are key interactions in the formation of supramolecular assemblies. The aromatic ring can participate in π-π stacking interactions. These features could allow the molecule to self-assemble into well-defined architectures such as sheets, fibers, or gels, although no such studies have been reported.

Advanced Analytical Methodologies for Research Scale Detection and Quantification of 3 1 Aminoethyl 4 Bromophenol

Chromatographic Separation Techniques (HPLC, GC-MS with Derivatization) for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for the analysis of 3-(1-Aminoethyl)-4-bromophenol, enabling the separation of the compound from impurities and its constituent isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. nih.gov A typical setup would involve a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with an acidic modifier such as trifluoroacetic acid to ensure the protonation of the amino group and improve peak shape. mdpi.com Detection is commonly achieved using a UV detector, as the phenolic ring is a strong chromophore. mdpi.comsielc.com

The presence of a chiral center in the 1-aminoethyl group means that this compound exists as a pair of enantiomers. Separating these enantiomers is critical as they may exhibit different biological activities. Chiral HPLC is the most effective technique for this separation. yakhak.orgphenomenex.com This is typically achieved using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., amylose or cellulose phenylcarbamates). yakhak.orgchromatographyonline.com The selection of the mobile phase, often a mixture of alkanes and alcohols, is crucial for achieving optimal enantiomeric resolution. yakhak.orgchromatographyonline.comnih.gov

| Parameter | Purity Assessment (RP-HPLC) | Isomer Separation (Chiral HPLC) |

|---|---|---|

| Column | C18 or C8 (e.g., Phenomenex Luna C8(2)) mdpi.com | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) yakhak.org |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) mdpi.com | Hexane/2-Propanol yakhak.org |

| Detection | UV-Vis Diode Array Detector (DAD) at ~280 nm nih.govacs.org | UV-Vis at 310 nm or Fluorescence Detector yakhak.org |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min yakhak.org |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ambient or controlled for selectivity tuning chromatographyonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high resolution and definitive identification based on mass spectra. However, due to the polar nature and low volatility of this compound, arising from its hydroxyl and amino functional groups, direct analysis by GC is challenging. sigmaaldrich.com Therefore, a derivatization step is necessary to increase volatility and thermal stability. nih.govphenomenex.com

Derivatization involves converting the polar -OH and -NH2 groups into less polar, more volatile derivatives. sigmaaldrich.com Silylation is a common technique where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogens with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comphenomenex.com Acylation with fluorinated anhydrides is another effective method that improves chromatographic properties and enhances detection sensitivity. jfda-online.com Once derivatized, the compound can be readily analyzed by GC-MS for both purity assessment and quantification of impurities. irjet.net

Advanced Spectrophotometric Methods for Trace Analysis

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of aromatic compounds. For this compound, the phenol (B47542) moiety provides a characteristic UV absorbance profile. Based on similar compounds like 4-aminophenol (B1666318), absorption maxima can be expected around 270-280 nm. sielc.com While direct UV-Vis spectrophotometry is useful, its sensitivity may be insufficient for trace analysis.

To enhance sensitivity and selectivity for trace-level detection, methods involving the formation of colored complexes can be employed. Ion-pair complex formation with reagents like bromophenol blue (BPB) or bromocresol green has been successfully used for the spectrophotometric determination of various amine-containing compounds. nih.gov In this approach, the amino group of this compound would form a stable, colored ion-pair complex with the dye in a suitable solvent. The absorbance of this complex is then measured in the visible region (typically around 600 nm for BPB), where interference from other sample components is often lower. uran.uauran.ua This shift to a longer wavelength and the high molar absorptivity of the resulting complex significantly lower the limit of detection.

Derivative spectrophotometry can also be applied to resolve overlapping spectra in complex mixtures, enhancing the selectivity of the analysis without prior separation steps. nih.gov

| Method | Principle | Typical Wavelength (λmax) | Advantages | Limitations |

|---|---|---|---|---|

| Direct UV Spectrophotometry | Inherent UV absorbance of the benzene (B151609) ring. sielc.com | ~270-280 nm | Simple, rapid, non-destructive. | Lower sensitivity, potential for spectral overlap. nih.gov |

| Ion-Pair Complexation (e.g., with BPB) | Formation of a colored complex between the amine and a dye. researchgate.net | ~595-620 nm | High sensitivity, improved selectivity, visible range measurement. | Requires reagent addition and optimization of reaction conditions. |

| Derivative Spectrophotometry | Mathematical transformation of the absorbance spectrum to resolve overlapping peaks. nih.gov | Analysis of zero-crossing points or peak amplitudes in derivative spectra. | Enhanced resolution of mixtures, reduces baseline drift. nih.gov | Can amplify noise, requires specific software. |

Electrochemical Detection Methods for Oxidation/Reduction Studies

Electrochemical methods are highly sensitive and provide valuable information about the oxidation and reduction behavior of electroactive compounds like this compound. The phenolic hydroxyl and amino groups are both susceptible to electrochemical oxidation. core.ac.uk Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly used for this purpose. nih.govnih.gov

These studies are typically performed using a three-electrode system with a working electrode (e.g., glassy carbon electrode - GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). acs.org The oxidation of the phenol group results in a distinct anodic peak in the voltammogram. The potential at which this peak occurs provides information about the ease of oxidation of the compound, while the peak current is proportional to its concentration. researchgate.net This relationship forms the basis for quantitative analysis with very low detection limits, often in the sub-micromolar range. nih.gov

Modifying the surface of the working electrode with nanomaterials (e.g., carbon nanotubes, metal nanoparticles) can enhance the electrochemical response, leading to higher sensitivity and lower detection limits. nih.govrsc.org By studying the electrochemical behavior at different pH values, the mechanism of the oxidation/reduction process, including the number of electrons and protons involved, can be elucidated. nih.govresearchgate.net

Development of High-Throughput Screening Assays for Compound Activity

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify potential biological activity. selleckchem.com For a compound like this compound, HTS assays can be developed to explore its potential as, for example, an enzyme inhibitor or an antioxidant.

Enzyme Inhibition Assays

Phenolic compounds are known to interact with and inhibit various enzymes. acs.orgnih.gov HTS assays can be designed to measure the ability of this compound to inhibit specific enzymes. For instance, its effect on enzymes involved in metabolic pathways or signaling cascades could be investigated. These assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound. The enzyme's activity is monitored by measuring the formation of a product, often through a change in absorbance or fluorescence. A reduction in product formation in the presence of the compound indicates inhibition. nih.gov

Antioxidant Activity Assays

The phenolic structure suggests potential antioxidant properties. HTS assays to evaluate this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. mdpi.com In the DPPH assay, the ability of the compound to donate a hydrogen atom and scavenge the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. These assays are readily adaptable to a 96-well plate format for high-throughput analysis. mdpi.com

| Assay Type | Principle | Endpoint Measurement | Potential Application |

|---|---|---|---|

| Enzyme Inhibition | Compound interferes with enzyme's catalytic activity. acs.orgnih.gov | Change in absorbance, fluorescence, or luminescence. | Discovery of potential therapeutic agents. |

| DPPH Radical Scavenging | Compound quenches the stable DPPH radical. mdpi.com | Decrease in absorbance at ~517 nm. | Assessment of antioxidant capacity. |

| ORAC Assay | Compound inhibits the oxidation of a fluorescent probe by peroxyl radicals. mdpi.com | Measurement of fluorescence decay over time. | Quantification of antioxidant activity against a specific radical. |

| Cell-Based Viability Assays | Compound affects the proliferation or viability of cultured cells. | Colorimetric (e.g., MTT) or fluorometric readouts. | Screening for cytotoxic or cytoprotective effects. |